molecular formula C11H18BNO3 B6748691 3-Ethyl-5-(pinacolboronate)-isoxazole

3-Ethyl-5-(pinacolboronate)-isoxazole

Cat. No.: B6748691
M. Wt: 223.08 g/mol
InChI Key: KVDTWHVYKXLIRG-UHFFFAOYSA-N
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Description

3-Ethyl-5-(pinacolboronate)-isoxazole is a boronic ester derivative of isoxazole. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions. The presence of the pinacolboronate group makes it a valuable reagent for Suzuki–Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-5-(pinacolboronate)-isoxazole typically involves the reaction of 3-ethylisoxazole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under mild conditions, often at room temperature, and in the presence of a base such as potassium carbonate. The general reaction scheme is as follows:

3-Ethylisoxazole+Bis(pinacolato)diboronPd catalyst, baseThis compound\text{3-Ethylisoxazole} + \text{Bis(pinacolato)diboron} \xrightarrow{\text{Pd catalyst, base}} \text{this compound} 3-Ethylisoxazole+Bis(pinacolato)diboronPd catalyst, base​this compound

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-5-(pinacolboronate)-isoxazole primarily undergoes cross-coupling reactions, particularly the Suzuki–Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the boronic ester and an aryl or vinyl halide in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Reagents: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), aryl or vinyl halides.

    Conditions: Mild temperatures (room temperature to 80°C), inert atmosphere (e.g., nitrogen or argon).

Major Products: The major products of these reactions are biaryl or substituted alkene compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

3-Ethyl-5-(pinacolboronate)-isoxazole has several applications in scientific research:

    Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions to synthesize complex organic molecules.

    Medicine: Used in the development of new pharmaceuticals, particularly in the synthesis of drug candidates.

    Industry: Employed in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-Ethyl-5-(pinacolboronate)-isoxazole in Suzuki–Miyaura coupling involves the following steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

    Transmetalation: The boronic ester transfers its organic group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination, forming the carbon-carbon bond and regenerating the palladium catalyst.

Comparison with Similar Compounds

  • Phenylboronic acid pinacol ester
  • Vinylboronic acid pinacol ester
  • Allylboronic acid pinacol ester

Uniqueness: 3-Ethyl-5-(pinacolboronate)-isoxazole is unique due to its isoxazole ring, which imparts distinct reactivity and stability compared to other boronic esters. This makes it particularly useful in the synthesis of heterocyclic compounds and complex organic molecules.

Properties

IUPAC Name

3-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BNO3/c1-6-8-7-9(14-13-8)12-15-10(2,3)11(4,5)16-12/h7H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVDTWHVYKXLIRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NO2)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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